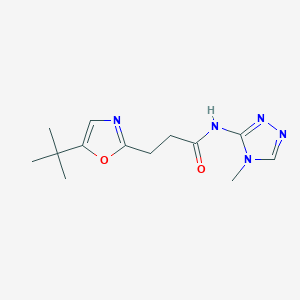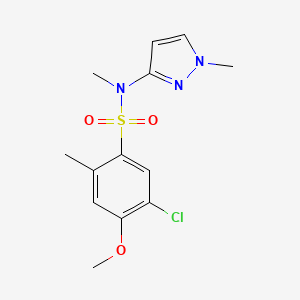
3-(5-tert-butyl-1,3-oxazol-2-yl)-N-(4-methyl-1,2,4-triazol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-tert-butyl-1,3-oxazol-2-yl)-N-(4-methyl-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound that features both oxazole and triazole rings. These heterocyclic structures are often found in various biologically active molecules, making this compound of interest in medicinal chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-tert-butyl-1,3-oxazol-2-yl)-N-(4-methyl-1,2,4-triazol-3-yl)propanamide typically involves multi-step organic reactions. One possible route could include:
Formation of the oxazole ring: Starting from a suitable precursor, such as an amino alcohol, the oxazole ring can be formed through cyclization reactions.
Introduction of the tert-butyl group: This can be achieved via alkylation reactions using tert-butyl halides.
Formation of the triazole ring: This can be synthesized through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.
Coupling of the oxazole and triazole rings: This step involves forming the amide bond, typically through condensation reactions using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group or the oxazole ring.
Reduction: Reduction reactions could target the triazole ring or the amide bond.
Substitution: Various substitution reactions can occur, especially on the oxazole and triazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-(5-tert-butyl-1,3-oxazol-2-yl)-N-(4-methyl-1,2,4-triazol-3-yl)propanamide could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-tert-butyl-1,3-oxazol-2-yl)-N-(4-methyl-1,2,4-triazol-3-yl)butanamide
- 3-(5-tert-butyl-1,3-oxazol-2-yl)-N-(4-methyl-1,2,4-triazol-3-yl)pentanamide
Uniqueness
The uniqueness of 3-(5-tert-butyl-1,3-oxazol-2-yl)-N-(4-methyl-1,2,4-triazol-3-yl)propanamide lies in its specific combination of functional groups and ring structures, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3-(5-tert-butyl-1,3-oxazol-2-yl)-N-(4-methyl-1,2,4-triazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-13(2,3)9-7-14-11(20-9)6-5-10(19)16-12-17-15-8-18(12)4/h7-8H,5-6H2,1-4H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCBNENNWQKBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CCC(=O)NC2=NN=CN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-ethyl-N-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine](/img/structure/B7050801.png)
![3-(2-Methylpropyl)-5-[(1-methylpyrazol-4-yl)oxymethyl]-1,2,4-oxadiazole](/img/structure/B7050807.png)
![1-[2-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]acetyl]piperidine-3-carboxylic acid](/img/structure/B7050808.png)
![2-Tert-butyl-4-[[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B7050813.png)
![1-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]pyrazole-4-sulfonamide](/img/structure/B7050837.png)
![4-[5-[(2-Fluorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]-2-methyl-6-thiophen-3-ylmorpholine](/img/structure/B7050841.png)
![4-[4-[(2-Ethoxyphenyl)methyl]-2-methylpiperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B7050845.png)
![N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3-oxopiperazine-1-carboxamide](/img/structure/B7050848.png)
![1-cyclohexyl-N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]methanesulfonamide](/img/structure/B7050854.png)
![[2-(2,5-Dimethoxyphenyl)cyclopropyl]-(2,9-dioxa-6-azaspiro[4.5]decan-6-yl)methanone](/img/structure/B7050866.png)

![1-[5-(1-Acetamidoethyl)thiophen-2-yl]sulfonyl-2,3-dihydroindole-7-carboxylic acid](/img/structure/B7050894.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one](/img/structure/B7050897.png)

